molecular formula C7H7NO2S B3346883 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid CAS No. 125163-18-0

5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B3346883
CAS RN: 125163-18-0
M. Wt: 169.2 g/mol
InChI Key: AKJVQJBCVAZFDR-UHFFFAOYSA-N
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Description

“5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, which then reacts with active methylene nitriles .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid” is represented by the formula C7H7NO2S. Unfortunately, more detailed structural information was not found in the search results.


Chemical Reactions Analysis

The compound 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .

properties

IUPAC Name

5-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-4-2-5(7(9)10)6(11)8-3-4/h2-3H,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJVQJBCVAZFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577626
Record name 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125163-18-0
Record name 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid

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